molecular formula C13H13N3O B11876965 6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one CAS No. 612065-10-8

6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one

Cat. No.: B11876965
CAS No.: 612065-10-8
M. Wt: 227.26 g/mol
InChI Key: QDEBBLKMWGJZLA-UHFFFAOYSA-N
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Description

6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one is a heterocyclic compound that features both pyridine and indolizine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one typically involves the reaction of 2-aminopyridine with suitable indolizine precursors under controlled conditions. One common method involves the condensation of 2-aminopyridine with a ketone or aldehyde derivative of indolizine, followed by cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Typical conditions involve moderate temperatures and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit quorum sensing in bacteria, thereby reducing biofilm formation and enhancing antimicrobial efficacy. In cancer research, it may interfere with signaling pathways critical for tumor growth and survival .

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)alkyl/arylamide derivatives: Known for their quorum sensing inhibitory effects.

    2-(Pyridin-2-yl)pyrimidine derivatives: Exhibiting antifibrotic activities.

    N′-(4-(substituted phenyl amino)-6-(pyridin-2-ylamino)-1,3,5-triazin-2-yl)isonicotinohydrazide: Demonstrating antimycobacterial activity.

Uniqueness

6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one stands out due to its dual presence of pyridine and indolizine rings, which confer unique electronic and steric properties. This structural uniqueness enhances its potential for diverse biological activities and makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

612065-10-8

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

6-(pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one

InChI

InChI=1S/C13H13N3O/c17-13-11(15-12-5-1-2-8-14-12)7-6-10-4-3-9-16(10)13/h1-2,5-8H,3-4,9H2,(H,14,15)

InChI Key

QDEBBLKMWGJZLA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C(=O)N2C1)NC3=CC=CC=N3

Origin of Product

United States

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